(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

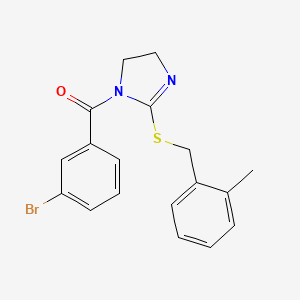

The compound "(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole core substituted with a 3-bromophenyl methanone group and a 2-methylbenzylthio side chain.

Properties

IUPAC Name |

(3-bromophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2OS/c1-13-5-2-3-6-15(13)12-23-18-20-9-10-21(18)17(22)14-7-4-8-16(19)11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBWOCCZVXKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a compound with the molecular formula C18H17BrN2OS and a molecular weight of 389.31 g/mol, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a bromophenyl group , a thioether linkage , and an imidazole ring , which are significant for its biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C18H17BrN2OS |

| Molecular Weight | 389.31 g/mol |

| IUPAC Name | (3-bromophenyl)-[2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone |

| CAS Number | 851803-44-6 |

The mechanism of action for this compound is primarily based on its ability to interact with various biological targets. The imidazole moiety is known for its role in pharmacological activities, potentially influencing enzyme activity and receptor modulation through:

- Hydrogen bonding

- Hydrophobic interactions

- Covalent bonding

These interactions can lead to alterations in cellular signaling pathways, contributing to its biological effects.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with imidazole rings often show antibacterial and antifungal properties. For instance, related thioether compounds have demonstrated significant activity against various pathogens.

- Anticancer Activity : Studies have reported that derivatives of imidazole can inhibit tumor growth in various cancer cell lines. For example, compounds containing thioether linkages have been evaluated for their cytotoxic effects on human cancer cells.

- Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

Case Studies and Research Findings

Several studies highlight the biological efficacy of related compounds:

- A study investigating the cytotoxic effects of thioether-containing imidazoles found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential .

- Another research effort focused on the antimicrobial properties of imidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Scientific Research Applications

Research indicates that imidazole derivatives, including (3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exhibit significant biological activities. These compounds have been studied for their potential as:

1. Anticancer Agents

Imidazole derivatives have shown promising anticancer properties. Studies have indicated that this compound can induce cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the modulation of specific molecular targets such as enzymes or receptors, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it exhibits activity against a range of bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .

3. Antidepressant Effects

Some derivatives of imidazole have been identified as monoamine oxidase inhibitors, which can enhance mood and alleviate depressive symptoms. This suggests a potential application in treating mood disorders .

Case Study 1: Anticancer Activity

A study investigated the effects of various imidazole derivatives on human breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

Case Study 2: Antimicrobial Properties

In another research effort, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition of bacterial growth, indicating its potential utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

(a) Core Heterocyclic Modifications

- Imidazole vs. Thiadiazole : The target compound’s 4,5-dihydroimidazole core differs from the 1,3,4-thiadiazole ring in ’s compound 6a (2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole). Thiadiazoles generally exhibit higher electronegativity, which may enhance hydrogen bonding and antimicrobial activity, as shown by 6a ’s 65.24% yield and antifungal inhibition rates (Table 1, ) .

- Substituent Effects : describes a compound with a 5-bromo-2-furyl group and 3-fluorobenzylthio side chain. Replacing the phenyl group with a furan ring reduces aromaticity but introduces heteroatom-mediated reactivity .

(b) Aromatic Group Modifications

- Bromophenyl vs. Methoxyphenyl : Compounds in and feature tris(4-methoxyphenyl)-substituted imidazoles. Methoxy groups improve solubility via hydrogen bonding but reduce lipophilicity compared to bromine, which may enhance target binding in hydrophobic pockets .

- Fluorine Substitution : ’s compound includes a 3-fluorobenzylthio group. Fluorine’s electronegativity and small atomic radius can enhance metabolic stability and binding affinity compared to the 2-methylbenzylthio group in the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structure.

Key Observations:

- Molecular Weight: The target compound’s bromine atom increases its molecular weight (~397.3 g/mol) compared to non-halogenated analogs (e.g., ’s 6b at 443.20 g/mol) .

- Melting Points : Thiadiazole derivatives () exhibit lower melting points (~104–107°C) than imidazoles, likely due to reduced crystallinity .

Q & A

Basic: What are the key synthetic strategies for preparing (3-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multicomponent oxidative coupling or cascade reactions involving aryl aldehydes, thiols, and imidazole precursors. Key steps include:

- Thiol incorporation : Reacting 2-methylbenzyl thiol with a 4,5-dihydroimidazole intermediate under basic conditions (e.g., Et₃N) to form the thioether linkage .

- Acylation : Coupling the imidazole-thioether intermediate with 3-bromobenzoyl chloride in anhydrous THF at low temperatures (−78°C) using tert-butyllithium as a base .

- Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) yields the pure product. Optimization involves adjusting reaction time (overnight stirring) and stoichiometry (1:1 molar ratio of thiol to imidazole) to improve yields (up to 80%) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical methods include:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ at m/z 404.92316 for C₁₆H₁₀Br₂N₂O) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.41–8.71 ppm) and imidazole NH (δ 13.75 ppm). ¹³C NMR verifies carbonyl (δ 179.1 ppm) and aromatic carbons .

- IR Spectroscopy : Stretching frequencies for C=O (1618 cm⁻¹) and N-H (3447 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data and SHELX software resolve structural ambiguities in this compound?

Answer:

X-ray crystallography using SHELXL (for refinement) and SHELXD (for phase determination) provides:

- Molecular geometry : Bond lengths/angles (e.g., C-S bond ~1.81 Å) and dihedral angles between aromatic rings .

- Enantiomer analysis : Parameters like Flack’s x (for centrosymmetric structures) or Rogers’ η (for chiral-polarity estimation) validate absolute configuration .

- Validation : R-factors (<0.05) and data-to-parameter ratios (>14:1) ensure model accuracy .

Advanced: What computational approaches predict the nonlinear optical (NLO) properties of this compound?

Answer:

Density Functional Theory (DFT) calculations using Gaussian09 or similar software:

- Electronic structure : HOMO-LUMO gaps (e.g., ~3.5 eV) correlate with NLO activity.

- Hyperpolarizability (β) : Values >100 × 10⁻³⁰ esu suggest strong second-harmonic generation .

- Molecular electrostatic potential (MEP) : Maps highlight electron-rich regions (imidazole N, bromophenyl Br) for donor-acceptor interactions .

Data Contradiction: How can researchers resolve discrepancies in spectroscopic data during synthesis?

Answer:

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole, δ 3376.7 cm⁻¹ for N-H) .

- Crystallographic confirmation : Resolve ambiguities in regiochemistry (e.g., 4,5-dihydroimidazole vs. fully aromatic imidazole) via X-ray diffraction .

- Reaction monitoring : Use HPLC (98% purity threshold) to detect byproducts and adjust reaction conditions (e.g., temperature, solvent) .

Advanced: How do structure-activity relationship (SAR) studies inform biological targeting for this compound?

Answer:

- Tubulin binding : Analogous compounds (e.g., ABI-231) show tubulin inhibition via colchicine-site interactions. Crystallography (PDB: 5J2G) reveals key residues (β-tubulin Lys352, Asn258) for binding .

- Modifications : Introduce substituents (e.g., methoxy groups) to enhance hydrophobic interactions or reduce steric hindrance. In vitro assays (IC₅₀ < 50 nM) validate potency .

Basic: What are the recommended protocols for optimizing reaction yields in imidazole derivative synthesis?

Answer:

- Solvent choice : Use anhydrous THF for lithiation steps to minimize side reactions .

- Catalysis : Add tetrabutylammonium fluoride (1.0 M) to desulfonate intermediates (yield improvement: 40% → 80%) .

- Temperature control : Maintain −78°C during acylation to prevent decomposition .

Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.